Propanal, 2-(diphenylphosphinyl)-
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Overview
Description
Propanal, 2-(diphenylphosphinyl)-: is an organic compound with the molecular formula C15H15O2P It is characterized by the presence of an aldehyde group and a diphenylphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal, 2-(diphenylphosphinyl)- can be synthesized through the reaction of diphenylphosphine oxide with propanal. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents like methanol to dissolve the reactants .
Industrial Production Methods: While specific industrial production methods for Propanal, 2-(diphenylphosphinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactants and products.
Chemical Reactions Analysis
Types of Reactions: Propanal, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The diphenylphosphinyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but often involve the use of bases or acids to facilitate the reaction
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphinyl compounds.
Scientific Research Applications
Propanal, 2-(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardant materials and other specialty chemicals
Mechanism of Action
The mechanism of action of Propanal, 2-(diphenylphosphinyl)- involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the diphenylphosphinyl group can participate in electrophilic substitution reactions. These interactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states .
Comparison with Similar Compounds
Formaldehyde: A simpler aldehyde with a similar reactivity profile.
Acetaldehyde: Another aldehyde with comparable chemical properties.
Propanone (Acetone): A ketone with similar reactivity but different functional groups.
Uniqueness: Propanal, 2-(diphenylphosphinyl)- is unique due to the presence of both an aldehyde and a diphenylphosphinyl group. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler aldehydes or ketones .
Properties
CAS No. |
85464-08-0 |
---|---|
Molecular Formula |
C15H15O2P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-diphenylphosphorylpropanal |
InChI |
InChI=1S/C15H15O2P/c1-13(12-16)18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
MSUBWJLVRZHACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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